DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester) is a potent, cell-permeable, and selective γ-secretase inhibitor. [] γ-Secretase is an enzyme complex responsible for cleaving transmembrane proteins, including the Notch receptor, which plays a critical role in cell signaling pathways involved in cell fate determination, proliferation, differentiation, and apoptosis. [] By inhibiting γ-secretase, DAPT effectively blocks the Notch signaling pathway, making it a valuable tool in various scientific research areas.
DAPT, known as N-[N-(3,5-Difluorophenacetyl-L-alanyl)]-(S)-phenylglycine tert-butyl ester, is a synthetic organic compound classified as a gamma-secretase inhibitor. It is primarily used in research to inhibit the Notch signaling pathway, which plays a crucial role in various cellular processes including differentiation and proliferation. DAPT has garnered attention for its potential therapeutic applications in neurodegenerative diseases and cancer due to its ability to modulate amyloid beta production and influence neural stem cell differentiation.
DAPT is synthesized as a synthetic organic compound with a molecular formula of C23H26F2N2O4 and a molecular weight of approximately 432.46 g/mol. Its CAS number is 208255-80-5. The compound is often sourced from various biochemical suppliers, including Tocris Bioscience and Hello Bio, where it is provided with a purity greater than 98% .
DAPT is synthesized through a series of chemical reactions involving the modification of amino acids to create the final dipeptide structure. While specific synthesis protocols are proprietary, the general method involves coupling reactions that link the phenylglycine derivative with a fluorophenylacetyl group. The synthesis typically requires careful control of reaction conditions to ensure high yields and purity.
The molecular structure of DAPT features a complex arrangement that includes:
DAPT primarily functions by inhibiting gamma-secretase activity, which is crucial for the cleavage of various type I transmembrane proteins, including Amyloid Precursor Protein (APP). This inhibition leads to decreased levels of amyloid beta peptides in neuronal cultures, which are implicated in Alzheimer's disease pathology.
DAPT's mechanism of action involves blocking Notch signaling pathways. This inhibition can lead to significant changes in cell fate decisions during development and differentiation processes. In stem cell research, DAPT has been shown to promote neuronal differentiation while simultaneously inhibiting gliogenesis.
DAPT has extensive applications in scientific research:
DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester) binds the catalytic subunit presenilin-1 (PS1) within the γ-secretase complex through specific interactions that stabilize an inactive enzyme conformation. Cryo-electron microscopy studies reveal that DAPT occupies a substrate-binding pocket formed by transmembrane domains (TMDs) 1, 2, 6, 7, and 9 of PS1, directly engaging with catalytic aspartate residues (Asp257 in TM6 and Asp385 in TM7) through hydrogen-bonding networks [6] [10]. The difluorophenyl moiety of DAPT inserts into a hydrophobic cleft near the PAL (Presenilin-Aph1-Nicastrin-Long) motif, a critical structural element for substrate recognition and processivity, while its phenylglycine t-butyl ester group interacts with the GxGD motif in TM7 [4] [9]. This binding induces a 2.1-Å inward shift in TM2 and a 5° rotation in TM6, narrowing the catalytic pore and sterically hindering substrate access to the active site [6] [9].
Mutagenesis studies demonstrate that residues Val261, Leu268, and Phe283 (located in TM6-TM7 loops) are essential for DAPT binding affinity. Substitution of Val261 with bulkier residues reduces DAPT potency by 25-fold due to steric clashes, while Phe283Ala mutation increases IC₅₀ by 40-fold through disruption of π-π stacking interactions with DAPT’s phenylglycine moiety [4]. These structural alterations prevent the formation of the active substrate-enzyme complex required for proteolysis, as confirmed by molecular dynamics simulations showing DAPT binding reduces the conformational flexibility of PS1’s extracellular domains by 60% [6].
Table 1: Key Residues in PS1 Involved in DAPT Binding
Transmembrane Domain | Residue Position | Interaction Type | Effect of Mutation on DAPT IC₅₀ |
---|---|---|---|
TM2 | Leu166 | Hydrophobic packing | 15-fold increase |
TM6 | Val261 | Van der Waals | 25-fold increase |
TM6 | Phe283 | π-π stacking | 40-fold increase |
TM7 | Gly384 | Hydrogen bonding | 8-fold increase |
TM7 | Thr430 | Hydrogen bonding | 12-fold increase |
DAPT exhibits differential effects on γ-secretase processivity, preferentially inhibiting the formation of longer amyloid-β (Aβ) isoforms (Aβ42/Aβ43) while transiently increasing shorter fragments (Aβ38) during compensatory cleavage events. Biochemical analyses in human glioma and neuronal cell lines demonstrate that 10 μM DAPT reduces Aβ42 secretion by 80% within 4 hours, while Aβ40 decreases by only 45% [1] [2]. This isoform selectivity arises from DAPT’s disruption of the sequential proteolytic trimming mechanism: by binding the active site, DAPT prevents the ε-cleavage that generates Aβ48/49, the precursors for Aβ42 production via the Aβ48→Aβ45→Aβ42 pathway [7] [10]. Consequently, the enzyme shifts toward the Aβ49→Aβ46→Aβ43→Aβ40 pathway, evidenced by a 3.2-fold accumulation of Aβ46 intermediates in DAPT-treated cells [10].
Notably, DAPT treatment induces distinct substrate-specific effects on γ-secretase components. Quantitative immunoprecipitation shows a 70% reduction in PS1-CTF/AβPP-C99 complex formation after DAPT exposure, while Notch1 cleavage complexes remain 40% intact [2] [7]. This differential inhibition correlates with AβPP-C99’s higher dependence on the catalytic flexibility of the PS1 PAL motif, which DAPT stabilizes in a rigid conformation incompatible with Aβ42 generation. Kinetic profiling reveals DAPT’s inhibition follows non-competitive kinetics for Aβ42 (Kᵢ = 0.8 μM) versus uncompetitive kinetics for Aβ40 (Kᵢ = 4.2 μM), confirming its preferential targeting of the Aβ42-generating γ-secretase conformer [10].
Table 2: DAPT Effects on Amyloid-β Isoform Production Dynamics
Aβ Isoform | Basal Secretion (pM/hr) | Post-DAPT Reduction (%) | Accumulated Intermediate | Processing Pathway |
---|---|---|---|---|
Aβ42 | 15.2 ± 1.8 | 80.3 ± 4.1 | Aβ45 (3.5x) | Aβ48→45→42 |
Aβ40 | 210.5 ± 12.4 | 45.6 ± 3.2 | None | Aβ49→46→43→40 |
Aβ38 | 85.7 ± 6.9 | 22.1 ± 2.7* | Aβ43 (2.1x) | Aβ46→43→38 |
Note: Transient increase observed during initial 2-hour exposure
DAPT inhibition of Notch signaling follows rapid-onset, concentration-dependent kinetics characterized by distinct temporal thresholds for phenotypic effects. In retinal progenitor cells, 10 μM DAPT achieves 95% NICD suppression within 30 minutes, as measured by quantitative immunofluorescence of nuclear NICD [3]. The inhibitor’s effects display compound-specific dissociation kinetics: washout experiments reveal NICD recovery initiates at 15 minutes post-removal, reaching 50% restoration by 45 minutes and full recovery by 120 minutes [3] [8]. This reversibility profile confirms DAPT’s non-covalent binding mechanism and contrasts with covalent γ-secretase inhibitors like L-685,458, which exhibit irreversible inhibition.
The duration of DAPT exposure determines irreversible commitment to differentiation in neural systems. Transient DAPT exposure (≤3 hours) in chick retinal explants allows 92% of progenitors to resume Notch signaling upon washout, whereas treatments exceeding 6 hours drive 75% of cells into irreversible neuronal differentiation, even after inhibitor removal [3]. This transition coincides with the transcriptional activation cascade of proneural basic helix-loop-helix (bHLH) factors: Hes1 expression declines by 80% within 2 hours of DAPT treatment, followed by a 12-fold upregulation of Ascl1 at 4 hours and Neurod1 at 8 hours [3] [5]. Mathematical modeling indicates NICD suppression must persist beyond 4.5 hours to activate the differentiation commitment switch, corresponding to the time required for complete degradation of existing Hes proteins [8].
Table 3: Kinetic Parameters of DAPT-Mediated NICD Suppression
System | DAPT Concentration | NICD Reduction Half-Life | Full Suppression Time | Irreversible Commitment Threshold |
---|---|---|---|---|
Chick retinal explants | 10 μM | 8.7 ± 0.9 min | 30 min | 6 hours |
Human tongue cancer cells | 10 μM | 12.3 ± 1.2 min | 45 min | Not determined |
Planarian regeneration | 100 nM | 45.6 ± 3.8 min | 120 min | 48 hours |
Zebrafish embryos | 100 μM | 6.4 ± 0.7 min | 20 min | 3 hours |
DAPT binding induces long-range conformational shifts in PS1 that propagate beyond the catalytic pocket, modulating γ-secretase’s proteolytic activity through allosteric mechanisms. Substituted cysteine accessibility mapping (SCAM) demonstrates that DAPT binding increases water exposure of TM3 by 65% and TM4 by 40%, while reducing hydration of TM6 by 35% [4] [9]. These hydration changes correlate with altered Aβ42/Aβ40 ratios: molecular dynamics simulations reveal that increased TM3 hydration facilitates a tilted orientation of TM6, shortening the distance between catalytic aspartates from 8.9 Å to 6.7 Å, which favors Aβ40 generation [9]. Conversely, DAPT-bound γ-secretase exhibits a compressed TM2-TM6 distance (9.3 Å vs. 12.7 Å in apo-enzyme), sterically excluding longer Aβ substrates [6] [9].
DAPT stabilizes a semi-closed conformation that impairs substrate-induced activation. In the absence of inhibitors, substrate binding triggers a 15° rotation of the PS1 ectodomain (residues 108-128), opening the catalytic chamber for processive proteolysis [6]. Hydrogen-deuterium exchange mass spectrometry shows DAPT reduces deuterium uptake in this regulatory hinge region by 40%, freezing the ectodomain in a fixed position incompatible with the conformational changes required for substrate trimming [4] [10]. This allosteric locking mechanism explains DAPT’s efficacy against both initial ε-cleavage and subsequent γ-trimming events.
Notably, DAPT’s allosteric effects impair γ-secretase modulator (GSM) binding at the PS1-NCT interface. Covalent crosslinking between TM3 and TM7 (Cys213-Cys410) abolishes E2012 GSM activity in DAPT-treated cells, indicating that TM3 mobility is essential for modulatory function [9]. Structural analyses reveal DAPT binding repositions the conserved Arg234 in TM3 by 3.8 Å, disrupting its salt bridge with Glu229 that normally stabilizes the GSM-binding pocket [6] [10]. This explains the observed antagonism between DAPT and GSMs in Aβ production assays, where co-administration completely abrogates GSM-mediated Aβ42 reduction [9].
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